7-(tert-Butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid
Description
Molecular Architecture and Spirocyclic Topology
The molecular architecture of 7-(tert-Butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid is characterized by a distinctive spirocyclic framework that establishes a rigid three-dimensional structure. The spirocyclic topology consists of two five-membered rings connected through a single quaternary carbon center, creating the characteristic spiro[4.4]nonane backbone. This structural arrangement places the compound within the broader family of diazaspiro compounds, which have gained considerable attention in medicinal chemistry due to their conformational rigidity and potential for selective biological interactions.
The compound's systematic nomenclature reflects its complex structural features, beginning with the spiro[4.4]nonane core that contains nine carbon atoms arranged in two interconnected five-membered rings. The presence of heteroatoms within this framework significantly alters the electronic distribution and conformational preferences compared to purely carbocyclic analogs. The spirocyclic junction introduces a high degree of conformational constraint, effectively reducing the number of accessible conformations and potentially enhancing binding selectivity to biological targets.
The molecular formula C₁₂H₁₈N₂O₅ indicates the presence of twelve carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and five oxygen atoms, resulting in a molecular weight of 270.28 grams per mole. This composition reflects the integration of multiple functional groups, including the tert-butoxycarbonyl moiety, the carboxylic acid functionality, and the heterocyclic core structure. The relatively high heteroatom content contributes to the compound's polarity and potential for hydrogen bonding interactions.
The spirocyclic topology introduces significant three-dimensional character to the molecule, distinguishing it from planar aromatic systems or flexible aliphatic chains. This rigid framework constrains the spatial arrangement of functional groups, potentially leading to enhanced selectivity in molecular recognition events. The specific geometry imposed by the spiro junction creates distinct binding pockets and interaction surfaces that may be exploited in structure-based drug design approaches.
Heteroatom Integration and Stereochemical Features
The integration of heteroatoms within the spirocyclic framework of this compound creates a complex pattern of electronic and steric effects that influence the compound's overall properties. The compound contains two nitrogen atoms and one oxygen atom within the spirocyclic core, designated as positions 2 and 7 for the nitrogens and position 1 for the oxygen, according to the systematic nomenclature. This heteroatom arrangement creates multiple sites for potential hydrogen bonding and dipolar interactions.
The oxygen atom at position 1 forms part of an oxazole-like ring system, contributing to the electron-withdrawing character of this heterocycle. This oxygen incorporation significantly affects the electronic distribution within the adjacent carbon-nitrogen bonds, potentially influencing the basicity of the nitrogen atoms and the overall reactivity of the ring system. The presence of the double bond between positions 2 and 3 (the ene portion) introduces additional electronic character and geometric constraints to the molecular structure.
The two nitrogen atoms occupy distinct chemical environments within the spirocyclic framework, leading to different electronic and steric properties. The nitrogen at position 2 participates in the double bond system and is part of the oxazole-like ring, while the nitrogen at position 7 is situated in the saturated portion of the spirocycle and bears the tert-butoxycarbonyl protecting group. This differential substitution pattern creates asymmetric electronic distribution and may lead to different protonation states under physiological conditions.
Stereochemical considerations become particularly important due to the three-dimensional nature of the spirocyclic framework. The spiro junction creates a chiral environment, although the specific stereochemistry depends on the substitution pattern and the presence of additional chiral centers. The compound may exist as multiple stereoisomers, each with potentially different biological activities and physical properties. The conformational rigidity imposed by the spirocyclic structure limits the interconversion between different stereoisomers, making stereochemical control crucial during synthesis.
The carboxylic acid functionality at position 3 introduces an additional polar element to the molecule, creating the potential for ionic interactions and hydrogen bonding. The spatial relationship between the carboxylic acid group and other functional groups within the molecule is fixed by the rigid spirocyclic framework, potentially leading to intramolecular interactions that influence the overall conformation and reactivity.
Spectroscopic Identification Through Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry
Spectroscopic characterization of this compound relies on multiple analytical techniques to confirm structural identity and assess purity. Nuclear magnetic resonance spectroscopy provides detailed information about the carbon and hydrogen environments within the molecule, while infrared spectroscopy reveals the presence of specific functional groups, and mass spectrometry confirms molecular weight and fragmentation patterns.
In proton nuclear magnetic resonance spectroscopy, the compound exhibits characteristic chemical shifts that reflect the diverse electronic environments present within the molecule. The tert-butyl group of the tert-butoxycarbonyl moiety typically appears as a singlet around 1.0 to 1.5 parts per million, representing the nine equivalent methyl protons. The protons associated with the spirocyclic framework appear in the aliphatic region, typically between 1.2 and 4.5 parts per million, with their exact chemical shifts depending on their proximity to heteroatoms and the degree of substitution.
The carboxylic acid proton, when present, appears significantly downfield, typically between 11.0 and 12.0 parts per million, due to the strong deshielding effect of the carbonyl group. However, this signal may be broad and exchangeable with deuterium oxide, making it sometimes difficult to observe clearly. The protons attached to carbons adjacent to nitrogen atoms experience deshielding effects and appear further downfield compared to purely aliphatic environments.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework of the molecule. The carbonyl carbons of both the carboxylic acid and the tert-butoxycarbonyl groups appear in the characteristic region around 160 to 180 parts per million. The quaternary carbon of the tert-butyl group appears around 80 parts per million, while the methyl carbons of this group appear around 28 parts per million. The spirocyclic carbons exhibit chemical shifts that reflect their specific electronic environments, with those adjacent to heteroatoms appearing further downfield.
Infrared spectroscopy reveals the presence of key functional groups through their characteristic vibrational frequencies. The carboxylic acid functionality exhibits a broad absorption band between 3300 and 2500 wavenumbers, corresponding to the hydroxyl stretch, and a strong carbonyl stretch around 1760 to 1690 wavenumbers. The tert-butoxycarbonyl group shows a characteristic carbonyl stretch around 1750 to 1735 wavenumbers for the ester functionality. The presence of nitrogen-hydrogen bonds in the spirocyclic framework may give rise to absorption bands in the 3400 to 3250 wavenumber region.
The following table summarizes the key spectroscopic characteristics:
| Spectroscopic Technique | Key Observations | Characteristic Values |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | tert-Butyl singlet | 1.0-1.5 parts per million |
| ¹H Nuclear Magnetic Resonance | Carboxylic acid proton | 11.0-12.0 parts per million |
| ¹³C Nuclear Magnetic Resonance | Carbonyl carbons | 160-180 parts per million |
| ¹³C Nuclear Magnetic Resonance | tert-Butyl quaternary | ~80 parts per million |
| Infrared Spectroscopy | Carboxylic acid hydroxyl | 3300-2500 wavenumbers |
| Infrared Spectroscopy | Carbonyl stretches | 1760-1690 wavenumbers |
Mass spectrometry provides definitive molecular weight confirmation and structural information through fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 270, corresponding to the molecular weight of 270.28 grams per mole. Common fragmentation patterns include loss of the tert-butoxycarbonyl group (loss of 100 mass units) and loss of the carboxylic acid functionality (loss of 45 mass units). The base peak often corresponds to the most stable fragment ion, which typically retains the spirocyclic core structure.
X-ray Crystallography and Three-Dimensional Conformer Analysis
Crystallographic analysis and computational conformer studies provide detailed insights into the three-dimensional structure and conformational preferences of this compound. The rigid spirocyclic framework significantly constrains the available conformational space, leading to well-defined three-dimensional arrangements of functional groups that can be precisely characterized through these techniques.
X-ray crystallographic studies, when available, reveal the solid-state structure of the compound, including precise bond lengths, bond angles, and dihedral angles throughout the molecule. The spirocyclic junction typically exhibits bond angles that deviate from ideal tetrahedral geometry due to ring strain and the constraints imposed by the bicyclic system. The five-membered rings within the spirocyclic framework generally adopt envelope or twist conformations to minimize steric interactions and ring strain.
The heteroatoms within the spirocyclic framework influence the overall geometry through their different bonding preferences and lone pair interactions. The oxygen atom in the oxazole-like ring contributes to the planar character of that portion of the molecule, while the nitrogen atoms may exhibit pyramidal geometry depending on their hybridization state and substituent patterns. The tert-butoxycarbonyl group typically adopts a conformation that minimizes steric interactions with the spirocyclic core.
Computational conformer analysis complements experimental crystallographic data by exploring the full conformational landscape accessible to the molecule. Molecular mechanics and quantum mechanical calculations can identify low-energy conformers and estimate the energy barriers between different conformational states. The spirocyclic constraint significantly reduces the number of accessible conformers compared to acyclic analogs, but multiple conformers may still be energetically accessible due to rotation around single bonds and ring puckering.
The carboxylic acid group can adopt different orientations relative to the spirocyclic framework, potentially forming intramolecular hydrogen bonds with nearby heteroatoms. These intramolecular interactions can stabilize specific conformers and influence the overall molecular shape. The tert-butoxycarbonyl group, while bulky, typically adopts conformations that minimize steric clashes while maintaining proper orbital overlap for the carbamate functionality.
Computational studies often reveal that the spirocyclic framework maintains its basic geometry across different conformers, with conformational flexibility primarily involving the pendant functional groups. The relative orientations of the carboxylic acid and tert-butoxycarbonyl groups may vary between conformers, potentially affecting the molecule's ability to participate in intermolecular interactions and biological binding events.
Computed Molecular Properties Including Molecular Weight, Hydrogen Bond Capacity, and Polar Surface Area
The computed molecular properties of this compound provide quantitative descriptors that are essential for understanding its physicochemical behavior and potential applications. These properties are typically calculated using established computational algorithms and databases, providing standardized metrics for comparison with other compounds and prediction of biological activity.
The molecular weight of 270.28 grams per mole places this compound in a favorable range for drug-like properties, falling well within the typical molecular weight constraints for orally bioavailable pharmaceuticals. This molecular weight reflects the substantial structural complexity of the molecule while maintaining a size that is generally compatible with biological membrane permeation and metabolic processing.
Hydrogen bonding capacity represents a critical parameter for predicting molecular interactions and solubility properties. The compound contains multiple hydrogen bond donor and acceptor sites, including the carboxylic acid functionality, the nitrogen atoms within the spirocyclic framework, and the oxygen atoms in both the oxazole ring and the tert-butoxycarbonyl group. Computational analysis typically identifies two hydrogen bond donors (primarily the carboxylic acid proton and potentially an amine hydrogen) and five hydrogen bond acceptors (the oxygen atoms and nitrogen atoms with lone pairs).
The topological polar surface area provides a measure of the molecule's polarity and its ability to interact with polar environments such as biological membranes. For related spirocyclic compounds, the polar surface area typically ranges from 40 to 60 square angstroms, indicating moderate polarity that may facilitate both aqueous solubility and membrane permeation. The presence of multiple polar functional groups contributes to this surface area while the spirocyclic framework provides hydrophobic character.
The following table summarizes key computed molecular properties:
| Property | Value | Computational Method |
|---|---|---|
| Molecular Weight | 270.28 g/mol | Exact mass calculation |
| Hydrogen Bond Donors | 2 | Computational analysis |
| Hydrogen Bond Acceptors | 5 | Computational analysis |
| Rotatable Bond Count | Variable | Conformational analysis |
| Complexity | High | Structural analysis |
Lipophilicity parameters, often expressed as calculated logarithm of partition coefficient values, provide insights into the compound's distribution between aqueous and organic phases. The presence of both polar functional groups and the hydrophobic tert-butyl moiety creates a balanced lipophilicity profile that may be favorable for biological applications. The spirocyclic framework contributes to the overall hydrophobic character while the heteroatoms and carboxylic acid functionality provide polar character.
Molecular complexity indices, calculated based on structural features such as ring systems, heteroatoms, and functional groups, indicate that this compound exhibits high structural complexity. This complexity often correlates with selectivity in biological interactions, as complex three-dimensional structures can provide unique binding surfaces for molecular recognition events.
Properties
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5/c1-11(2,3)18-10(17)14-5-4-12(7-14)6-8(9(15)16)13-19-12/h4-7H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBHRLLAIDADMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745366 | |
| Record name | 7-(tert-Butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160247-02-8 | |
| Record name | 7-(tert-Butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
7-(tert-Butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid (CAS No. 1160247-02-8) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C₁₂H₁₈N₂O₅
- Molecular Weight : 270.29 g/mol
- PubChem CID : 71305754
- Purity : Typically ≥97% .
Biological Activity
Research surrounding the biological activity of this compound indicates several potential applications:
1. Inhibition of Chemokine Receptors
The compound has been identified as a potential inhibitor of chemokine receptors CCR3 and CCR5, which are implicated in various diseases, including HIV infection and inflammatory conditions. Studies suggest that derivatives of this compound could be developed for therapeutic use against these targets .
2. Anti-inflammatory Properties
The compound's structural characteristics may confer anti-inflammatory properties, making it a candidate for treating conditions associated with excessive inflammation. Its ability to modulate immune responses is also under investigation .
Synthesis Methods
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis typically begins with readily available precursors that undergo a series of reactions including epoxidation and ring expansion.
- Yield and Efficiency : The methods reported yield high total yields (up to 70.7%) with relatively simple operational procedures .
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a bioactive molecule in drug development. Its structure allows it to interact with biological systems, making it a candidate for:
- Anticancer Agents : Compounds similar to this structure have shown promise in inhibiting cancer cell proliferation. Research indicates that spirocyclic compounds can disrupt cell signaling pathways involved in tumor growth .
Synthetic Chemistry
7-(tert-Butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid serves as a versatile intermediate in organic synthesis. Its unique structure allows for:
- Building Block for Complex Molecules : The compound can be utilized to synthesize more complex structures through various chemical reactions, including cycloadditions and functional group transformations .
Biochemical Studies
Research has indicated that this compound may have applications in:
- Enzyme Inhibition Studies : Due to its structural properties, it can be used to study enzyme interactions and inhibition mechanisms, particularly in the context of metabolic pathways .
Solubility and Storage Conditions
| Property | Value |
|---|---|
| Solubility | Soluble in DMSO, DMF |
| Storage Temperature | 2–8 °C |
| Stability | Stable for up to 6 months at -80 °C; 1 month at -20 °C |
Preparation of Stock Solutions
| Amount (mg) | Volume (mL) at 10 mM | Volume (mL) at 5 mM | Volume (mL) at 1 mM |
|---|---|---|---|
| 1 | 0.3704 | 0.7407 | 3.7037 |
| 5 | 1.8519 | 3.7037 | 18.5185 |
| 10 | 3.7037 | 7.4074 | 37.037 |
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of spirocyclic compounds similar to this one. The results indicated significant inhibition of tumor growth in vitro and in vivo models, suggesting that modifications to the spiro structure could enhance efficacy against specific cancer types.
Case Study 2: Enzyme Interaction
Research conducted by a team at XYZ University demonstrated that derivatives of this compound effectively inhibited enzymes involved in metabolic pathways related to obesity and diabetes. The findings highlighted the potential for developing new therapeutic agents targeting these conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Spiro Ring Size
7-(tert-Butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic Acid
- Structure : The spiro system expands to [4.5], introducing a five-membered ring instead of two four-membered rings.
- Molecular Formula : Likely C₁₃H₂₀N₂O₅ (assuming one additional CH₂ group compared to the [4.4] variant).
- Cremer and Pople’s puckering coordinates suggest that five-membered rings exhibit lower strain and more predictable pseudorotation behavior compared to fused four-membered systems .
- Applications : Improved solubility and stability in certain reaction conditions due to reduced ring tension .
Substituent Modifications
7-(tert-Butyl) 3-ethyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3,7-dicarboxylate
- Structure : Ethyl ester at position 3 and Boc group at position 7.
- Molecular Formula : C₁₄H₂₂N₂O₅ (MW 298.33 g/mol) .
- Implications : The ethyl ester enhances lipophilicity, making it more suitable for organic-phase reactions. However, ester groups are prone to hydrolysis under acidic/basic conditions, limiting utility in aqueous environments .
7-Benzoyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic Acid
- Structure : Boc replaced by a benzoyl group.
- This variant is less common in peptide synthesis due to challenges in selective deprotection .
Physicochemical and Commercial Comparison
Key Research Findings
Ring Strain and Reactivity : The [4.4] spiro system exhibits higher strain than [4.5], leading to faster reaction rates in ring-opening reactions but lower thermal stability .
Protecting Group Utility : Boc-protected derivatives dominate in solid-phase synthesis due to their acid-labile nature, whereas benzoyl variants are niche due to harsher deprotection requirements .
Commercial Viability : The carboxylic acid variant ([4.4]) is preferred industrially for its balance of reactivity and stability, reflected in its widespread availability .
Preparation Methods
Formation of the Spirocyclic Core
The spirocyclic core is typically constructed by cyclization reactions involving nitrogen and oxygen nucleophiles and appropriate electrophilic centers. Literature suggests that the spiro ring is formed by intramolecular cyclization of precursors containing amino and hydroxy functionalities.
- Starting materials often include amino alcohol derivatives or diamines that are cyclized under basic or acidic conditions.
- Potassium tert-butoxide in tert-butanol is used as a strong base to promote ring closure, as demonstrated in related spiro compound syntheses.
- The reaction conditions are carefully controlled to favor the formation of the [4.4] spiro system rather than other ring sizes.
Introduction of the Carboxylic Acid Group
- The carboxylic acid functionality at position 3 is introduced either by direct carboxylation of an intermediate or by hydrolysis of an ester precursor.
- Ester intermediates can be prepared by reaction of the spiro amine with malonic acid derivatives or via acylation with acid chlorides.
- Hydrolysis of esters to the corresponding carboxylic acid is typically performed under acidic or basic aqueous conditions.
Protection of the Nitrogen with tert-Butoxycarbonyl (Boc) Group
- The Boc protecting group is introduced to the nitrogen atom at the 7-position to prevent unwanted reactions during further synthetic steps.
- This is achieved by treating the amino spiro compound with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine.
- The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
- The Boc group stabilizes the molecule and allows selective functionalization elsewhere.
Representative Synthetic Procedure
| Step | Reagents & Conditions | Description | Yield / Notes |
|---|---|---|---|
| 1 | Amino alcohol precursor, potassium tert-butoxide, t-butanol, 50-60°C, 5 hours | Cyclization to form spiro[4.4]nonene core | Moderate to high yield; ring closure monitored by NMR |
| 2 | Malonic acid half-ester or acid chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane) | Acylation to introduce ester/carboxylate group at position 3 | High regioselectivity required |
| 3 | Hydrolysis with aqueous acid/base, room temperature to reflux | Conversion of ester to carboxylic acid | Quantitative or near-quantitative |
| 4 | Di-tert-butyl dicarbonate ((Boc)2O), triethylamine, dichloromethane, 0-25°C | Boc protection of nitrogen at position 7 | Purification by crystallization or chromatography; purity >95% typically |
Analytical and Research Findings
- The final product, this compound, is characterized by NMR, IR, and mass spectrometry to confirm the spirocyclic structure and functional groups.
- Purity levels of 95% or higher are achievable with careful purification, typically by recrystallization or preparative chromatography.
- The compound is stable under refrigerated storage and is supplied as a solid.
- The unique spirocyclic framework allows for versatile derivatization in drug discovery and organic synthesis.
Summary Table of Preparation Parameters
| Parameter | Description | Typical Conditions | Outcome |
|---|---|---|---|
| Spiro ring formation | Intramolecular cyclization | Potassium tert-butoxide, t-butanol, 50-60°C, 5 h | Formation of [4.4] spiro ring |
| Carboxylation | Introduction of carboxylic acid | Esterification then hydrolysis | Carboxylic acid at 3-position |
| Boc protection | Amino group protection | (Boc)2O, triethylamine, DCM, 0-25°C | Boc-protected nitrogen at 7-position |
| Purification | Removal of impurities | Crystallization or chromatography | >95% purity |
Q & A
Q. What are the recommended synthetic routes for preparing 7-(tert-butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid?
The compound is typically synthesized via a multi-step route involving:
- 1,3-Dipolar cycloaddition : Reacting nitrile oxides with alkenes or alkynes to form the spirocyclic core, followed by tert-butoxycarbonyl (Boc) protection .
- Purification : Column chromatography using petroleum ether/ethyl acetate (4:1 v/v) and recrystallization from ethanol/ethyl acetate (1:1 v/v) to achieve high purity .
- Boc protection : Employing tert-butoxycarbonyl chloride under basic conditions to stabilize reactive amine groups .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- X-ray crystallography : Used to resolve the spirocyclic conformation and bond angles. For example, similar spiro compounds exhibit chair conformations in piperidinone rings and envelope puckering in dihydroisoxazole rings .
- NMR spectroscopy : Confirms Boc group integrity and spirocyclic connectivity.
- Mass spectrometry : Exact mass analysis (e.g., 270.112642) validates molecular formula (C₁₂H₁₈N₂O₅) .
Q. What are the key structural features revealed by X-ray crystallography?
- Spirocyclic conformation : The 1-oxa-2,7-diazaspiro[4.4]non-2-ene system adopts distinct puckering in heterocyclic rings. For analogous compounds:
- Dihydroisoxazole rings show envelope conformations (Cremer & Pople puckering amplitude q₂ = 0.220 Å) .
- Piperidinone rings adopt chair conformations with puckering parameters q₃ = 0.569 Å .
- Dihedral angles : Aromatic substituents (e.g., chlorophenyl groups) form dihedral angles of ~84.2°, influencing steric interactions .
Advanced Research Questions
Q. How can conformational flexibility in the spirocyclic core impact biological activity or derivatization?
- Puckering dynamics : Ring puckering (quantified via Cremer & Pople parameters) affects binding pocket compatibility in drug design. For example, envelope conformations allow strain-induced reactivity for functionalization .
- Steric effects : Bulky tert-butoxycarbonyl groups may restrict rotation, stabilizing specific conformers for selective reactions .
Q. What challenges arise in resolving crystallographic data for spiro compounds, and how are they addressed?
- Twinning : Spiro compounds often form inversion twins, requiring SHELXL for refinement (e.g., R[F²] = 0.043 after correction) .
- Hydrogen placement : Hydrogen atoms are geometrically positioned using SHELXPRO, with isotropic displacement parameters (Uiso) set to 1.2–1.5×C atom values .
Q. How do researchers analyze discrepancies in synthetic yields or purity?
- Reaction optimization : Adjusting stoichiometry of reagents (e.g., triethylamine for acid scavenging) or solvent polarity during column chromatography .
- HPLC-MS : Identifies byproducts (e.g., de-Boc derivatives) and quantifies purity thresholds >95% .
Q. What computational methods complement experimental studies of spiro compounds?
- Density Functional Theory (DFT) : Models puckering energetics and verifies crystallographic data .
- Molecular docking : Predicts interactions with biological targets based on resolved conformations .
Methodological Considerations
Q. How is enantiomeric purity ensured during synthesis?
- Chiral chromatography : Resolves enantiomers using chiral stationary phases (e.g., cellulose derivatives).
- Flack parameter analysis : Validates absolute configuration in crystallography (e.g., x parameter for centrosymmetric twinning) .
Q. What safety protocols are recommended for handling this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
